2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one involves multiple steps. The synthetic route typically starts with the preparation of the pyridazinone core, followed by the introduction of the thiazepane and morpholine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiazepane moieties using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives and heterocyclic compounds with thiazepane or morpholine moieties. Compared to these compounds, 2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one may exhibit unique biological activities and improved pharmacokinetic properties. Some similar compounds include:
- 2-methyl-6-(3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
- 2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyrimidin-3(2H)-one
Properties
IUPAC Name |
2-methyl-6-[3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-18-15(21)4-3-14(17-18)16(22)20-5-2-10-24-12-13(20)11-19-6-8-23-9-7-19/h3-4,13H,2,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKZXKYWUJQVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCSCC2CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.